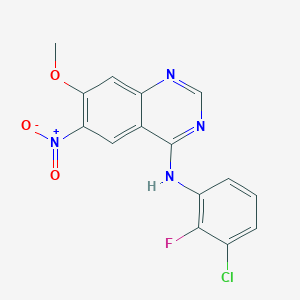

N-(3-Chloro-2-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Dacomitinib Impurity)

Description

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS: 2316782-11-1) is a key intermediate in the synthesis of dacomitinib, a tyrosine kinase inhibitor used in non-small cell lung cancer treatment . This compound is characterized by a quinazoline core substituted with a nitro group at position 6, a methoxy group at position 7, and a 3-chloro-4-fluorophenylamine moiety at position 2. It is synthesized via nitration and coupling reactions, achieving ≥97% purity under optimized conditions . Its structural features contribute to its role in binding epidermal growth factor receptor (EGFR) domains, though its pharmacological activity as an impurity is distinct from the parent drug .

Properties

IUPAC Name |

N-(3-chloro-2-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN4O3/c1-24-13-6-11-8(5-12(13)21(22)23)15(19-7-18-11)20-10-4-2-3-9(16)14(10)17/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDARFKXOHCUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Chloro-2-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, commonly referred to as a dacomitinib impurity , is a compound associated with dacomitinib, an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used primarily in the treatment of non-small cell lung cancer (NSCLC). Understanding the biological activity of this impurity is crucial, particularly in the context of its potential effects on therapeutic outcomes and safety profiles.

The chemical structure of dacomitinib impurity can be described as follows:

- Molecular Formula : C15H10ClFN4O3

- Molecular Weight : 348.72 g/mol

- Chemical Structure : The compound features a quinazoline core with various substituents that contribute to its biological activity.

Dacomitinib primarily functions by inhibiting the EGFR pathway, which is pivotal in the proliferation and survival of cancer cells. The impurity may exhibit similar or altered pharmacological properties due to its structural modifications.

Key Mechanisms:

- EGFR Inhibition : Like dacomitinib, it may bind to the ATP-binding site of EGFR, preventing downstream signaling that leads to tumor growth.

- Potential Off-target Effects : The presence of halogen atoms (chlorine and fluorine) could influence the compound's interaction with other kinases or receptors, potentially leading to varied biological responses.

Adverse Effects Associated with Dacomitinib and Its Impurities

Recent case studies have highlighted significant adverse effects linked to dacomitinib treatment, which may also extend to its impurities:

- Drug-Induced Liver Injury (DILI) : A notable case reported a patient developing severe liver injury after initiating dacomitinib therapy. The patient experienced an 18-fold increase in bilirubin levels, indicating acute liver failure attributed to the drug . This case underscores the importance of monitoring liver function during treatment.

- Resistance Mechanisms : In patients with acquired resistance to osimertinib, dacomitinib was administered; however, all patients progressed within two months due to mutations that interfered with drug binding . This suggests that impurities like N-(3-Chloro-2-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine could potentially contribute to resistance mechanisms or alter therapeutic efficacy.

Safety Profile and Toxicity

The safety profile of dacomitinib has been extensively documented in clinical trials. Common adverse events include:

- Gastrointestinal Disorders : Diarrhea (85% incidence), stomatitis, and dry skin are frequently reported .

- Dermatological Reactions : Higher incidences of dermatitis acneiform and paronychia were noted compared to other EGFR inhibitors .

The presence of impurities like N-(3-Chloro-2-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine may exacerbate these side effects or introduce new toxicological concerns.

Table 1: Summary of Biological Activities and Adverse Effects

| Biological Activity | Observations |

|---|---|

| EGFR Inhibition | Potentially inhibits EGFR similar to dacomitinib |

| Drug-Induced Liver Injury | Significant case reports linking DILI to dacomitinib |

| Resistance Mechanisms | Mutations affecting drug binding observed |

| Common Adverse Events | Diarrhea, dermatitis, liver enzyme elevation |

Scientific Research Applications

Drug Development and Quality Control

Dacomitinib Impurity is primarily studied for its role as an impurity in the synthesis of Dacomitinib, a drug used for treating non-small cell lung cancer (NSCLC). Understanding impurities like Dacomitinib Impurity is crucial for ensuring the safety and efficacy of pharmaceuticals. Regulatory bodies such as the FDA require comprehensive analysis of drug impurities to assess their impact on drug performance and patient safety.

Mechanistic Studies in Cancer Research

Research involving Dacomitinib Impurity has provided insights into the mechanisms of action of quinazoline derivatives in cancer treatment. Quinazolines are known to inhibit specific kinases involved in cancer cell proliferation. Studies have explored how modifications to the quinazoline structure can enhance or diminish its biological activity, thereby guiding the design of more effective anticancer agents.

Biomarker Identification

The compound has been utilized in studies aimed at identifying biomarkers for personalized medicine approaches in cancer treatment. By examining how different impurities affect drug metabolism and response, researchers can better predict patient outcomes based on individual genetic profiles.

Case Study 1: Impact of Dacomitinib Impurity on Drug Efficacy

A study published in Cancer Research examined the effects of various impurities, including Dacomitinib Impurity, on the efficacy of Dacomitinib in NSCLC models. The findings indicated that certain impurities could alter the pharmacokinetics of the drug, leading to variations in therapeutic outcomes among patients .

Case Study 2: Regulatory Perspectives on Impurities

An analysis conducted by the FDA highlighted the importance of characterizing impurities like Dacomitinib Impurity during drug development. It emphasized that understanding these compounds can aid in risk assessment and regulatory decision-making processes . This study underscored the necessity for detailed impurity profiling to ensure compliance with safety standards.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with five structurally related quinazoline derivatives, highlighting substituent differences and their implications:

Key Research Findings and Data

Preparation Methods

Chlorination of Quinazolinone Intermediate

The synthesis begins with the preparation of 7-methoxy-6-nitroquinazolin-4-ol, a key intermediate. In a representative protocol, 7-fluoro-6-nitroquinazolin-4-ol undergoes methoxylation using sodium methoxide in methanol at 70°C for 2 hours, yielding 7-methoxy-6-nitroquinazolin-4-ol with >90% purity. Subsequent chlorination with thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) converts the hydroxyl group to a chloro substituent. Optimal conditions involve refluxing at 90°C for 5 hours, achieving 92% yield of 4-chloro-7-methoxy-6-nitroquinazoline. Excess SOCl₂ is removed via azeotropic distillation with toluene to prevent side reactions.

Table 1: Chlorination Conditions and Yields

Coupling with 3-Chloro-2-Fluoroaniline

The impurity forms when 4-chloro-7-methoxy-6-nitroquinazoline reacts with 3-chloro-2-fluoroaniline instead of the intended 3-chloro-4-fluoroaniline. This nucleophilic aromatic substitution proceeds in isopropanol or tetrahydrofuran (THF) with a base such as triethylamine (TEA). For example, refluxing 4-chloro-7-methoxy-6-nitroquinazoline (6.5 g, 0.0295 mol) with 3-chloro-2-fluoroaniline (2.6 g, 0.0179 mol) in THF at 62–118°C for 3 hours yields 84% of the impurity. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via filtration and vacuum drying.

Critical Parameters :

Alternative Pathway: Nitration Post-Coupling

In a less common route, nitration is performed after coupling. 4-Chloro-7-methoxyquinazoline is first reacted with 3-chloro-2-fluoroaniline, followed by nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. However, this method risks over-nitration and reduces regioselectivity, yielding only 68% of the desired product.

Optimization of Reaction Conditions

Chlorination Efficiency

Phosphorus oxychloride (POCl₃) offers milder conditions than SOCl₂, particularly for acid-sensitive intermediates. Using POCl₃ in DMF at 110°C for 3 hours achieves 85% chlorination yield while reducing decomposition byproducts.

Coupling Reaction Kinetics

Kinetic studies reveal that the coupling step follows second-order kinetics, with a rate constant () of at 80°C in isopropanol. Increasing the temperature to 100°C accelerates the reaction but may degrade the nitro group, necessitating careful thermal control.

Table 2: Solvent Effects on Coupling Yield

Analytical Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method using a C18 column (250 mm × 4.6 mm, 5 µm) effectively separates the impurity from dacomitinib. The mobile phase comprises potassium dihydrogen phosphate buffer (pH 2.8) and acetonitrile (48:52 v/v) at 1.0 mL/min, with UV detection at 254 nm. The impurity elutes at 6.2 minutes, distinct from dacomitinib’s retention time of 8.5 minutes.

Validation Parameters :

Q & A

Q. What are the recommended synthetic routes for N-(3-Chloro-2-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, and how can intermediates be purified?

Methodological Answer: The synthesis involves multi-step reactions, often starting with halogenated aromatic amines and nitro-substituted quinazoline precursors. Key steps include:

- Nitro-group introduction : Nitration of 7-methoxyquinazolin-4-amine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

- Amine coupling : Reaction of intermediates like 6-nitro-7-methoxyquinazolin-4-amine with 3-chloro-2-fluoroaniline using coupling agents (e.g., DCC or EDC) in anhydrous solvents (e.g., THF or DMF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to achieve ≥95% purity. HPLC monitoring is critical to confirm intermediate purity .

Q. How should researchers characterize the structural integrity of this impurity?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy at C7, nitro at C6, and chloro/fluoro on the phenyl ring). For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in CDCl₃ .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (expected [M+H]⁺: ~403.06 g/mol for C₁₅H₁₁ClFN₃O₃).

- HPLC-PDA : For purity assessment (≥98% by area normalization) using a C18 column and methanol/water mobile phase .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Storage : In airtight containers at 2–8°C, protected from light and moisture. Label containers with hazard symbols (irritant, toxic) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. What is the hypothesized mechanism of action of this impurity in modulating EGFR inhibition, and how does it differ from Dacomitinib?

Methodological Answer: The nitro group at C6 may alter binding affinity to EGFR’s kinase domain compared to Dacomitinib’s morpholine-propoxy substituent. Computational docking studies (e.g., AutoDock Vina) can predict interactions with ATP-binding pockets. Experimental validation requires:

Q. How can researchers quantify trace levels of this impurity in Dacomitinib drug formulations?

Methodological Answer:

- UHPLC-MS/MS : Use a BEH C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 403.06 → 285.02 (quantifier) and 403.06 → 214.05 (qualifier). Limit of quantification (LOQ): 0.05% w/w .

- Forced degradation studies : Expose Dacomitinib to heat (60°C), acid (0.1M HCl), and oxidative (3% H₂O₂) conditions to track impurity formation .

Q. What contradictions exist in literature regarding its role as a Gefitinib vs. Dacomitinib impurity?

Data Contradiction Analysis:

- Gefitinib association : and list structurally similar compounds (e.g., Gefitinib Impurity 13, CAS 1502829-45-9) with morpholine-propoxy groups, suggesting cross-reactivity in synthesis pathways.

- Dacomitinib specificity : and emphasize the nitro-quinazoline core as a Dacomitinib intermediate. Researchers must verify impurity origins via batch-specific synthetic route audits .

Q. What computational tools are recommended to predict its metabolic degradation pathways?

Methodological Answer:

- In silico prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify potential sites of Phase I metabolism (e.g., nitro reduction to amine, demethylation of methoxy group).

- In vitro validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF. Key enzymes likely involved: CYP3A4 and NADPH-dependent reductases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.